molecular formula C10H11Cl2NO2 B8178501 (R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

(R)-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid

Cat. No.: B8178501
M. Wt: 248.10 g/mol
InChI Key: RJEDYAFWGILHRM-SECBINFHSA-N
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Description

®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is an organic compound that features a butyric acid backbone with an amino group and a dichlorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid are designed to be efficient and environmentally friendly. These methods often involve optimizing the reaction conditions to maximize yield and minimize waste. For example, using catalysts and specific reaction conditions can enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and catalysts.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenylacetic acid
  • 2,5-Dichlorobenzoic acid
  • 2,5-Dichlorophenylalanine

Uniqueness

®-2-Amino-4-(2,5-dichloro-phenyl)-butyric acid is unique due to its specific structure, which combines an amino group, a dichlorophenyl group, and a butyric acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2R)-2-amino-4-(2,5-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(12)6(5-7)1-4-9(13)10(14)15/h2-3,5,9H,1,4,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEDYAFWGILHRM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)CC[C@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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